

# Aderbasib (INCB7839): An In-Depth Technical Guide on its Role in Notch Signaling

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## Compound of Interest

Compound Name: Aderbasib

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## Executive Summary

**Aderbasib** (formerly INCB7839) is a potent, orally bioavailable, low nanomolar hydroxamate-based inhibitor of the metalloproteinases ADAM10 and ADAM17.[1][2][3] While not a direct inhibitor of the Notch receptor itself, **Aderbasib** plays a significant role in modulating the Notch signaling pathway. Its mechanism of action is centered on the inhibition of the S2 cleavage of the Notch receptor, a critical step in its activation, which is mediated by ADAM10.[4] This technical guide provides a comprehensive overview of **Aderbasib**, its mechanism of action in the context of Notch signaling, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation.

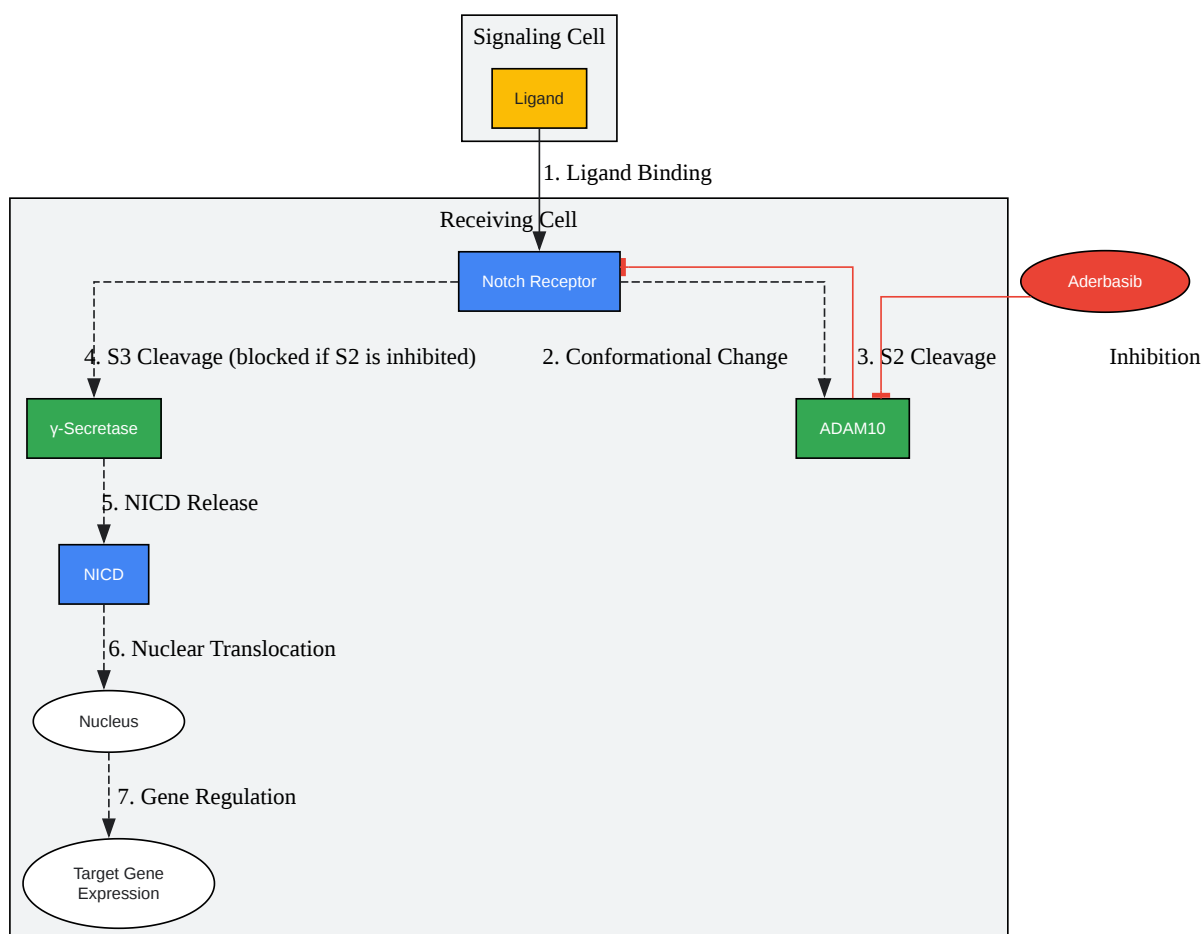
## Introduction to Aderbasib and Notch Signaling

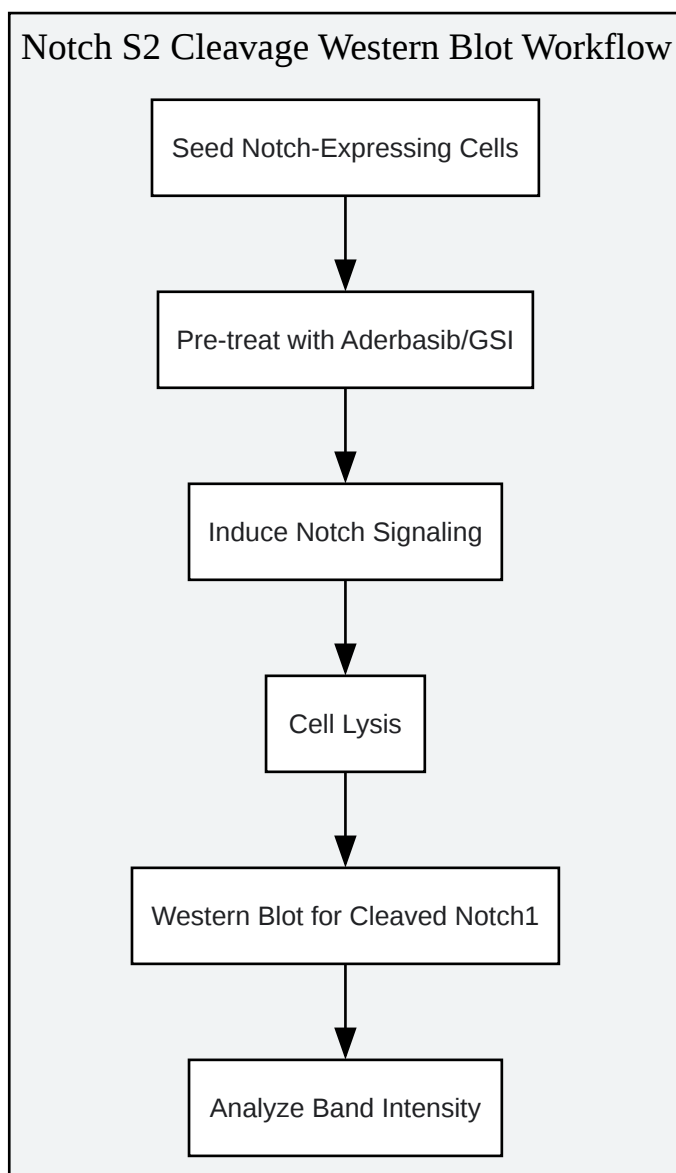
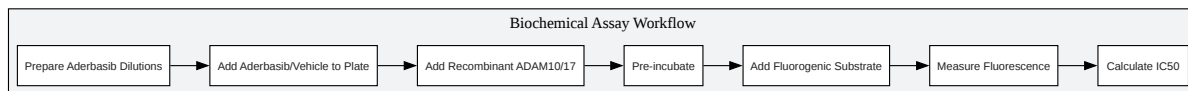
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, notably cancer.[5] The activation of the Notch receptor is a multi-step process initiated by ligand binding, which induces two sequential proteolytic cleavages. The first of these, the S2 cleavage, is carried out by ADAM (A Disintegrin and Metalloproteinase) family metalloproteinases, primarily ADAM10.[6] This cleavage releases the extracellular domain of the Notch receptor and is a prerequisite for the subsequent  $\gamma$ -secretase-mediated S3 cleavage, which liberates the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.

**Aderbasib** is a dual inhibitor of ADAM10 and ADAM17.[7][8] By inhibiting ADAM10, **Aderbasib** effectively blocks the S2 cleavage of the Notch receptor, thereby preventing its activation and downstream signaling.[4] This positions **Aderbasib** as an indirect modulator of the Notch pathway with therapeutic potential in Notch-dependent pathologies.

## Mechanism of Action of Aderbasib on Notch Signaling

**Aderbasib**'s primary molecular targets are the zinc-dependent metalloproteinases ADAM10 and ADAM17.[7][8] It exerts its inhibitory effect by binding to the active site of these enzymes.[9] The inhibition of ADAM10 by **Aderbasib** is directly responsible for its impact on the Notch signaling pathway.





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